PIM1 Biochemical Inhibition: 4-Pyridylmethyl vs. 2-Pyridylmethyl Regioisomer Potency Comparison
In the Incyte PIM kinase inhibitor patent family, the 4-pyridylmethyl regioisomer (target compound) demonstrates an IC50 of 12 nM against PIM1 in a Caliper Mobility Shift Assay, while the corresponding 2-pyridylmethyl analog yields an IC50 of 87 nM under identical conditions, representing a 7.3-fold potency advantage for the target compound [1]. This difference is attributed to the optimal hydrogen-bond distance between the pyridine nitrogen and the hinge region of PIM1.
| Evidence Dimension | PIM1 kinase inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 12 nM |
| Comparator Or Baseline | 2-(3-phenylureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide; IC50 = 87 nM |
| Quantified Difference | 7.3-fold greater potency |
| Conditions | Caliper Mobility Shift Assay, ATP at Km, 1 h incubation, 25°C |
Why This Matters
For PIM1-dependent oncology models, a 7.3-fold difference in biochemical IC50 can translate into a substantially lower required dose and improved therapeutic index, directly affecting procurement decisions for lead optimization campaigns.
- [1] Incyte Corporation. Thiazolecarboxamides and pyridinecarboxamide compounds useful as PIM kinase inhibitors. Example compounds and PIM1 IC50 data table. US Patent Application US2017/0182017 A1, published June 29, 2017. View Source
